molecular formula C13H9Cl2NO B1421523 2-(2,6-Dichlorobenzoyl)-3-methylpyridine CAS No. 1187166-05-7

2-(2,6-Dichlorobenzoyl)-3-methylpyridine

Cat. No.: B1421523
CAS No.: 1187166-05-7
M. Wt: 266.12 g/mol
InChI Key: HVYHVAHFXWMPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorobenzoyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a dichlorobenzoyl group attached to a methylpyridine ring

Scientific Research Applications

2-(2,6-Dichlorobenzoyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

Based on the safety data for 2,6-dichlorobenzoyl chloride, “2-(2,6-Dichlorobenzoyl)-3-methylpyridine” could potentially cause severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

Its structural analog, 2,6-dichlorobenzonitrile (dcbn or dichlobenil), is known to interfere with cellulose synthesis . This suggests that 2-(2,6-Dichlorobenzoyl)-3-methylpyridine may also target similar biochemical processes.

Mode of Action

Dcbn, its analog, is known to interfere with cellulose synthesis . It is plausible that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Based on the known action of dcbn, it can be inferred that the compound may affect the pathways related to cellulose synthesis . The downstream effects of this interaction could potentially disrupt cell wall formation and integrity, particularly in plants.

Result of Action

Based on the known effects of dcbn, it can be inferred that the compound may lead to disruption of cell wall synthesis, potentially leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorobenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the dichlorobenzoyl group can yield the corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products:

    Oxidation Products: 2-(2,6-Dichlorobenzoyl)-3-carboxypyridine

    Reduction Products: 2-(2,6-Dichlorobenzyl)-3-methylpyridine

    Substitution Products: 2-(2,6-Dichlorobenzoyl)-3-methoxypyridine

Comparison with Similar Compounds

  • 2,6-Dichlorobenzoyl chloride
  • 2,6-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzoic acid

Comparison: 2-(2,6-Dichlorobenzoyl)-3-methylpyridine is unique due to the presence of both the dichlorobenzoyl and methylpyridine moieties. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, while 2,6-dichlorobenzoyl chloride is primarily used as an acylating agent, the addition of the methylpyridine ring in this compound enhances its potential for biological applications.

Properties

IUPAC Name

(2,6-dichlorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-3-7-16-12(8)13(17)11-9(14)5-2-6-10(11)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYHVAHFXWMPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichlorobenzoyl)-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorobenzoyl)-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(2,6-Dichlorobenzoyl)-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(2,6-Dichlorobenzoyl)-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(2,6-Dichlorobenzoyl)-3-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(2,6-Dichlorobenzoyl)-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.